2-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.
Scientific Research Applications
Supramolecular Aggregation and Structural Analysis
The synthesis and crystal structures of related compounds showcase the formation of centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These studies highlight the compounds' ability to form supramolecular aggregates controlled by π–π interactions and weak C–H···O hydrogen bonding, which are crucial for understanding molecular packing and designing materials with specific properties (Kranjc et al., 2012).
Synthesis of Heterocycles with Potential Biological Activity
Research into the synthesis of novel heterocycles, such as pyrazolines and thiazoles, from related precursors has yielded compounds with high yields and potential biological activities. These synthetic pathways are significant for developing new drugs and understanding the chemical behavior of these compounds (Kariuki et al., 2022).
Antitumor Agents
Derivatives of the compound have been synthesized and evaluated for their antitumor properties, showing selective cytotoxicity against tumorigenic cell lines. This research offers insights into designing more effective and selective cancer treatments (Yoshida et al., 2005).
Catalyst-Free Synthesis
A novel class of compounds has been synthesized through catalyst-free 1,3-dipolar cycloaddition and rearrangement, showcasing an efficient and environmentally friendly approach to compound synthesis. This method could be applied to produce various pharmaceuticals and materials with specific functional properties (Liu et al., 2014).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antimicrobial activity, providing a basis for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. This research is crucial for addressing the growing issue of antibiotic resistance (Aytemir et al., 2003).
Mechanism of Action
- The primary targets of this compound are tropomyosin receptor tyrosine kinases (TRKs), specifically TRKA, TRKB, and TRKC. Additionally, it inhibits proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK) .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-4-2-3-5-15(12)16(20)18-13-10-17-19(11-13)14-6-8-21-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDVMZUHHBPSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.